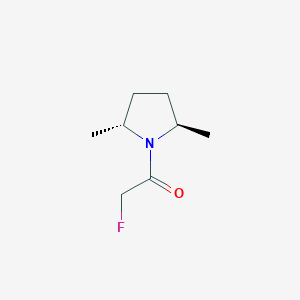
1-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)-2-fluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)-2-fluoroethanone is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with dimethyl groups and a fluoroethanone moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
The synthesis of 1-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)-2-fluoroethanone typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through a series of organic reactions, including the formation of the pyrrolidine ring and subsequent substitution reactions to introduce the dimethyl and fluoroethanone groups.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial-scale production may involve continuous flow processes and the use of advanced technologies to optimize the synthesis and reduce costs.
Análisis De Reacciones Químicas
1-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)-2-fluoroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluoroethanone group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrrolidines and fluoroethanone derivatives.
Aplicaciones Científicas De Investigación
1-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)-2-fluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)-2-fluoroethanone involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.
Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparación Con Compuestos Similares
1-((2R,5R)-2,5-Dimethylpyrrolidin-1-yl)-2-fluoroethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,2-bis[(2R,5R)-2,5-dimethyl-1-phospholanyl]benzene and 1,2-bis[(2R,5R)-2,5-diethylphospholano]ethane share structural similarities.
Uniqueness: The presence of the fluoroethanone group and the specific stereochemistry of the pyrrolidine ring distinguish it from other related compounds, potentially leading to unique reactivity and applications.
Propiedades
Número CAS |
136634-11-2 |
|---|---|
Fórmula molecular |
C8H14FNO |
Peso molecular |
159.2 g/mol |
Nombre IUPAC |
1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone |
InChI |
InChI=1S/C8H14FNO/c1-6-3-4-7(2)10(6)8(11)5-9/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Clave InChI |
SXUIOIYEBFGOGA-RNFRBKRXSA-N |
SMILES |
CC1CCC(N1C(=O)CF)C |
SMILES isomérico |
C[C@@H]1CC[C@H](N1C(=O)CF)C |
SMILES canónico |
CC1CCC(N1C(=O)CF)C |
Sinónimos |
Pyrrolidine, 1-(fluoroacetyl)-2,5-dimethyl-, (2R-trans)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















